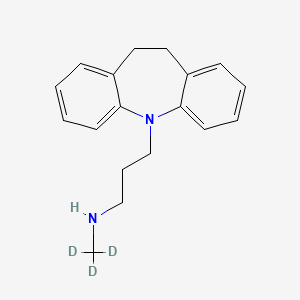
Desipramine-d3
Übersicht
Beschreibung
Molecular Structure Analysis
Desipramine has a chemical formula of C18H22N2 with a molecular weight of 266.381 g/mol . The 3D structure of Desipramine can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Desipramine is a tricyclic antidepressant and its free base form has a chemical formula of C18H22N2 with a molecular weight of 266.381 g/mol . The drug is used commercially mostly as the hydrochloride salt .Wissenschaftliche Forschungsanwendungen
Hematopoietic Stem Cell Mobilization
Desipramine has been found to enhance hematopoietic stem and progenitor cell mobilization along with G-CSF in multiple myeloma . This is particularly significant as it suggests that desipramine could potentially be used to improve the efficacy of stem cell transplants in patients with multiple myeloma .
Clinical Toxicology
Desipramine-d3 is a stable-labeled internal standard suitable for quantitation of desipramine levels in urine, serum, or plasma by LC/MS or GC/MS . This application is particularly useful in clinical toxicology, where accurate measurement of drug levels is crucial for diagnosis and treatment .
Forensic Analysis
In addition to its use in clinical toxicology, desipramine-d3 can also be used in forensic analysis . The ability to accurately measure desipramine levels in biological samples can be useful in legal cases where the presence of the drug may be relevant .
Antidepressant
Desipramine is a tricyclic antidepressant (TCA) sold under the brand names Norpramin® and Pertofrane . It is used in the treatment of major depressive disorder (MDD) and other psychiatric disorders .
Safety And Hazards
Desipramine may cause serious side effects including easy bruising, unusual bleeding, light-headed feeling, confusion, hallucinations, unusual thoughts or behavior, blurred vision, tunnel vision, eye pain or swelling, seeing halos around lights, new or worsening chest pain, pounding heartbeats or fluttering in your chest, sudden numbness or weakness, problems with vision, speech, or balance, fever, sore throat, painful or difficult urination, upper stomach pain, loss of appetite, jaundice (yellowing of the skin or eyes), a seizure, or severe nervous system reaction . It’s important to seek medical attention right away if you have symptoms of serotonin syndrome, such as agitation, hallucinations, fever, sweating, shivering, fast heart rate, muscle stiffness, twitching, loss of coordination, nausea, vomiting, or diarrhea .
Eigenschaften
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAFALTSJYZDH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661890 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desipramine-d3 | |
CAS RN |
65100-49-4 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65100-49-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details




Q & A
Q1: What is Desipramine-d3 and why was it synthesized?
A1: Desipramine-d3 is a deuterated form of the tricyclic antidepressant Desipramine. It was specifically synthesized for use as an internal standard in mass spectrometry analyses of Desipramine and potentially other related tricyclic antidepressants like Imipramine. [, ] Internal standards are crucial for accurate quantification in mass spectrometry, as they help to correct for variations in instrument response and sample preparation losses.
Q2: How does the mass spectrum of Desipramine-d3 differ from Desipramine?
A2: While the abstract mentioning Desipramine-d3 does not directly compare the mass spectra, the replacement of three hydrogen atoms with three deuterium atoms in Desipramine-d3 will result in a mass increase of 3 atomic mass units (amu) compared to Desipramine. This difference in mass is detectable by mass spectrometry and allows for differentiation and individual quantification of Desipramine and Desipramine-d3 in a sample. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


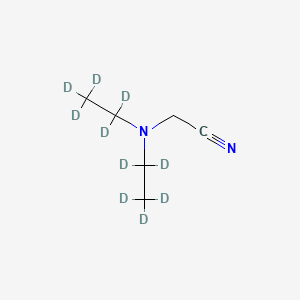

![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)
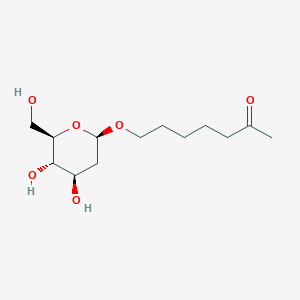
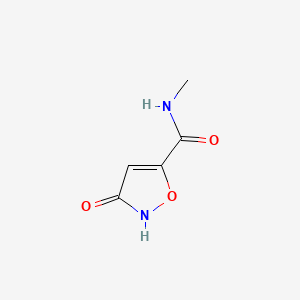
![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)
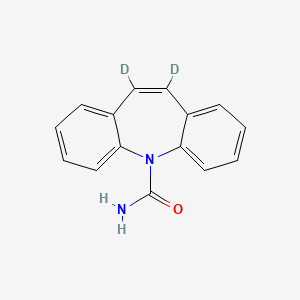
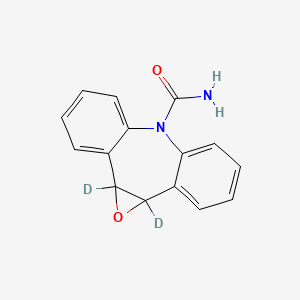
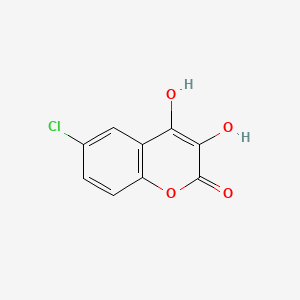
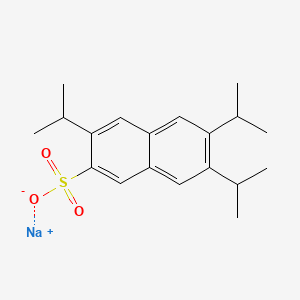
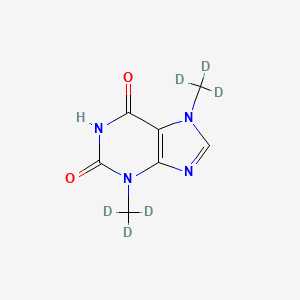
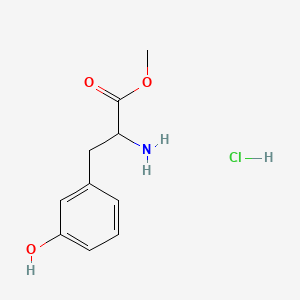
![Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B563445.png)